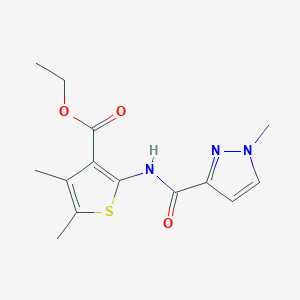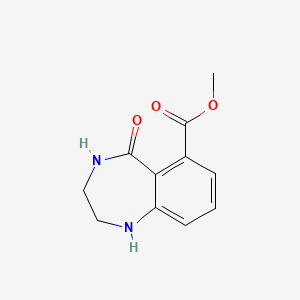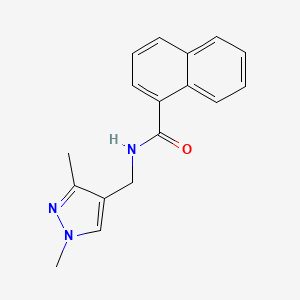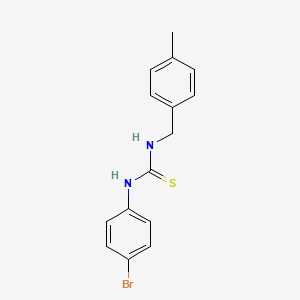![molecular formula C16H15N5O2 B2552784 2-(4-cyclopropyl-7-oxo-1-phényl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acétamide CAS No. 1105239-01-7](/img/structure/B2552784.png)
2-(4-cyclopropyl-7-oxo-1-phényl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a derivative of pyrazolopyridazine, which is a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, the related structures such as 2-phenyl-N-(pyrazin-2-yl)acetamide and 2-(1-Aryl-4-substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including coupling reactions and cyclization processes. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction followed by crystallization using a toluene and methanol mixture . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-6-yl derivatives involved cyanoacetylation with cyanoacetic acid and acetic anhydride, followed by cyclization with POCl3 . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as the formation of the pyrazolopyridazine core followed by the introduction of the appropriate substituents.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational assignments of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD diffraction, FT-IR, and NMR spectroscopies, complemented by DFT calculations . The crystal structure of a similar compound was determined by single-crystal X-ray diffraction, revealing intramolecular and intermolecular hydrogen bonding interactions . These studies provide a foundation for understanding the molecular structure of the compound , which would likely exhibit similar bonding patterns and geometrical parameters.
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyridazine derivatives can be inferred from the reactions of similar compounds. For instance, the reaction of cyanoacetylated aminopyrazoles with hydrazine and arylhydrazines led to the formation of hydrazinyls and azo products . This indicates that the compound may also undergo reactions with nucleophiles, potentially leading to the formation of new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analytical techniques. The stability of the molecules, charge transfer, and molecular electrostatic potential were analyzed using NBO analysis and DFT methods . Additionally, the first hyperpolarizability was calculated to assess the role of these compounds in nonlinear optics . The thermal stability was evaluated using thermogravimetric analysis and differential thermal analysis . These analyses suggest that the compound would exhibit similar properties, such as thermal stability and electronic characteristics, which could be relevant for its potential applications.
Applications De Recherche Scientifique
Inhibition de CDK2 pour le traitement du cancer
CDK2 (cycline-dépendante kinase 2) est une cible prometteuse pour la thérapie anticancéreuse. Les échafaudages privilégiés du composé—pyrazolo[3,4-d]pyrimidine et pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine—ont été conçus et synthétisés en tant que nouveaux inhibiteurs de CDK2 . Les principales conclusions comprennent :
Méthodes de synthèse
Pour les chercheurs intéressés par la synthèse de composés similaires, des données complètes sur les stratégies de synthèse des dérivés de 1H-pyrazolo[3,4-b]pyridine sont disponibles . Ces méthodes peuvent guider les études futures.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c17-13(22)9-20-16(23)15-12(14(19-20)10-6-7-10)8-18-21(15)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQCSSZNIIXYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)
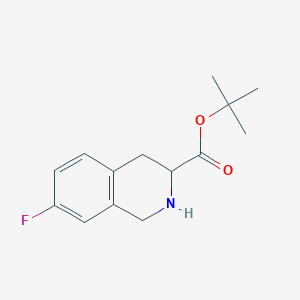
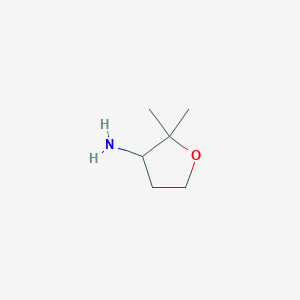
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)
![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)
![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)
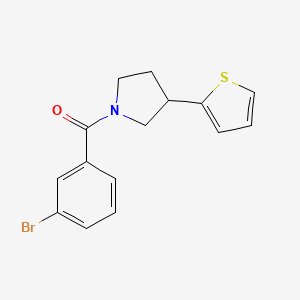
![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)
